![molecular formula C7H12O4 B138021 (1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 135911-70-5](/img/structure/B138021.png)
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEMO or MEMOH, and it has a unique structure that makes it a valuable tool for research purposes. In
Aplicaciones Científicas De Investigación
MEMO has been used in various scientific research applications, including as a crosslinking agent for the preparation of hydrogels, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, MEMO has been used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of MEMO is not fully understood, but it is believed to involve the formation of hydrogen bonds with other molecules. This interaction can lead to changes in the conformation and stability of the target molecule, resulting in altered biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
MEMO has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to act as a neuroprotective agent, and to enhance the activity of certain enzymes. Additionally, MEMO has been shown to have antioxidant properties and to improve the stability of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEMO in lab experiments is its unique structure, which allows for precise control over the interactions between molecules. Additionally, MEMO is relatively easy to synthesize and has a high degree of purity. However, one limitation of using MEMO is that it can be difficult to work with due to its high reactivity and sensitivity to moisture.
Direcciones Futuras
There are several future directions for research involving MEMO, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its interactions with biological systems. Additionally, MEMO may have applications in the development of new materials and in the field of catalysis.
In conclusion, MEMO is a valuable chemical compound that has a wide range of potential applications in various fields. Its unique structure and properties make it an important tool for scientific research, and its future directions are promising. Further research is needed to fully understand the mechanism of action and potential applications of MEMO.
Métodos De Síntesis
The synthesis of MEMO involves the reaction of 2,3-epoxy-1-propanol with methanol in the presence of a strong acid catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of MEMO. This synthesis method has been optimized to produce high yields of MEMO with high purity.
Propiedades
Número CAS |
135911-70-5 |
|---|---|
Nombre del producto |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C7H12O4/c1-9-3-10-5-2-4(8)6-7(5)11-6/h4-8H,2-3H2,1H3/t4-,5-,6-,7+/m1/s1 |
Clave InChI |
RQLAOFYKUFMRGC-GBNDHIKLSA-N |
SMILES isomérico |
COCO[C@@H]1C[C@H]([C@@H]2[C@H]1O2)O |
SMILES |
COCOC1CC(C2C1O2)O |
SMILES canónico |
COCOC1CC(C2C1O2)O |
Sinónimos |
6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alpha-)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



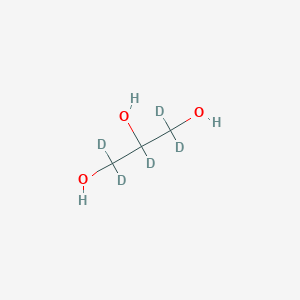

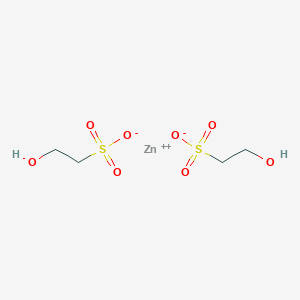


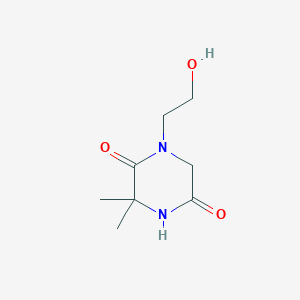
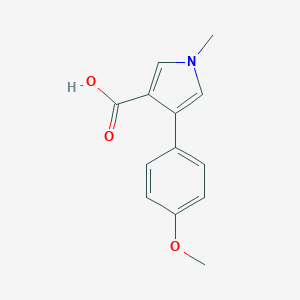

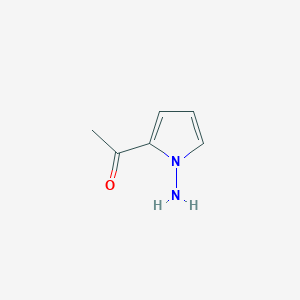
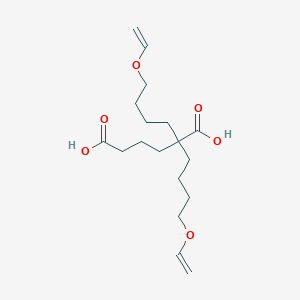

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)